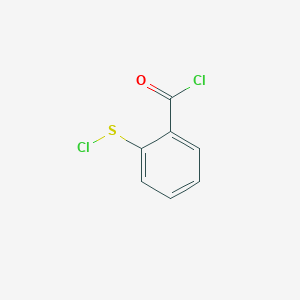

2-(Chlorothio)-benzoyl chloride

Description

Properties

CAS No. |

3950-02-5 |

|---|---|

Molecular Formula |

C7H4Cl2OS |

Molecular Weight |

207.08 g/mol |

IUPAC Name |

(2-carbonochloridoylphenyl) thiohypochlorite |

InChI |

InChI=1S/C7H4Cl2OS/c8-7(10)5-3-1-2-4-6(5)11-9/h1-4H |

InChI Key |

HDNJJFBIIZAUQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)SCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of benzoyl chloride derivatives are highly dependent on substituents at the 2-position. Key analogs include:

Physical and Thermodynamic Properties

Preparation Methods

Thionyl Chloride-Mediated Synthesis from 2-Chlorobenzoic Acid

An alternative route involves the direct chlorination of 2-chlorobenzoic acid using thionyl chloride (SOCl₂) .

Procedure :

Key Data :

Limitations :

-

Requires strict anhydrous conditions.

-

Generates SO₂ as a byproduct, necessitating robust venting systems .

Catalytic Chlorination with Phosphorus Trichloride (PCl₃)

A high atom-efficiency method employs PCl₃ in acetonitrile (MeCN) at 60°C .

Procedure :

Key Data :

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| PCl₅/Cl₂ Catalysis | 93–98.6 | 95–98.5 | HCl, unreacted Cl₂ | Industrial |

| SOCl₂ Chlorination | 100 | Unreported | SO₂ | Lab-scale |

| PCl₃ Catalysis | 85–88 | >99 | HP(O)(OH)₂ | Pilot-scale |

Challenges and Optimization Strategies

-

Byproduct Management :

-

Catalyst Recycling :

-

Temperature Control :

Emerging Techniques

Q & A

Q. What are the optimal synthetic routes for 2-(Chlorothio)-benzoyl chloride in academic laboratories?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Friedel-Crafts Acylation : React benzene with carbonyl chloride (COCl₂) in the presence of anhydrous AlCl₃. This method requires strict control of moisture and temperature (50–60°C) to avoid side reactions .

- Thionyl Chloride (SOCl₂) Reaction : Treat the corresponding benzoic acid derivative (e.g., 2-(Chlorothio)-benzoic acid) with SOCl₂ under reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis, and confirm product purity via NMR and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for the carbonyl group) confirm structural integrity. The chlorothio group (S-Cl) may appear as a singlet in ³⁵Cl NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare against ≥98% pure standards .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in anhydrous conditions (e.g., over molecular sieves) at –20°C in amber glass vials to prevent photodegradation.

- Avoid exposure to moisture, as hydrolysis generates HCl and benzoic acid derivatives. Conduct periodic FT-IR checks to monitor C=O and S-Cl bond integrity .

Advanced Research Questions

Q. How can researchers optimize this compound as a derivatizing agent for polar metabolites in LC–MS/MS studies?

- Methodological Answer :

- Reaction Conditions : Adjust pH to 8–9 (using borate buffer) and temperature to 25–40°C. Use 2–5 molar equivalents of the reagent to ensure complete derivatization of amines or thiols .

- Internal Standards : Incorporate stable isotope-labeled analogs (e.g., ¹³C-labeled benzoyl chloride) for precise quantification in complex matrices like cerebrospinal fluid .

- Quenching : Terminate reactions with excess glycine (1 M) and validate completeness via time-course LC–MS/MS monitoring .

Q. What experimental strategies resolve contradictions in reported acylation efficiencies of this compound versus analogs?

- Methodological Answer :

- Kinetic Studies : Compare second-order rate constants (k₂) under identical conditions (solvent: DCM; nucleophile: primary amines). For example, this compound may exhibit 1.5× faster acylation than 2-chlorobenzoyl chloride due to enhanced electrophilicity from the S-Cl group .

- Side Reaction Analysis : Use GC-MS to identify disulfide byproducts or hydrolysis intermediates. Computational modeling (DFT) can explain electronic effects of substituents on reactivity .

Q. How does the chlorothio group influence the compound’s reactivity compared to other acyl chlorides?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing S-Cl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Compare with 2-trifluoromethylbenzoyl chloride () using Hammett substituent constants (σₚ = +0.88 for S-Cl vs. +0.54 for CF₃) .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while protic solvents (e.g., methanol) promote hydrolysis. Solvent choice should align with target nucleophiles (e.g., amines vs. alcohols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.